N-(5-chloro-2-methylphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

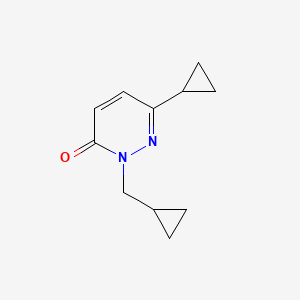

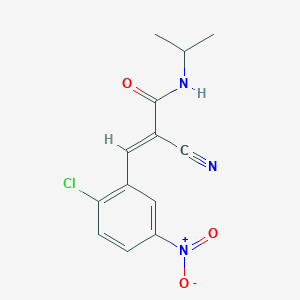

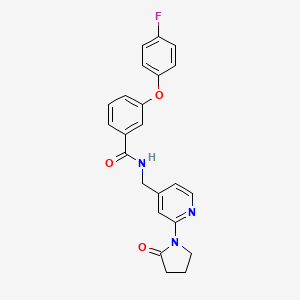

N-(5-chloro-2-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-methylphenyl)methanesulfonamide consists of a benzene ring substituted with a chlorine atom and a methyl group. This benzene ring is connected to a sulfonamide group .Aplicaciones Científicas De Investigación

Structural and Chemical Characterization

- Synthesis and Antibacterial Activity : New sulfonamide derivatives, including methanesulfonic acid hydrazide derivatives, have been synthesized and characterized. Their antibacterial activities were tested against both gram-positive and gram-negative bacteria, with findings indicating that the ligands possess more activity than their complexes (Özdemir et al., 2009).

- Molecular Conformation Analysis : Structural studies on compounds related to N-(5-chloro-2-methylphenyl)methanesulfonamide, focusing on their conformation and bonding, have provided insights into their biological activity potential. Such studies include X-ray crystallography and vibrational spectroscopy (Gowda et al., 2007; Karabacak et al., 2010).

Applications in Materials Science and Catalysis

- Catalysis for Production of Linear Alkylbenzenes : Methanesulfonic acid (MSA) was utilized as a catalyst for the electrophilic addition of long-chain olefins to benzene, showcasing an environmentally benign route due to MSA's reusability and biodegradability (Luong et al., 2004).

- Structural and Vibrational Properties : The study of 2-chloroethyl(methylsulfonyl)methanesulfonate aimed to evaluate its structural, vibrational properties, and biological activity, contributing to a better understanding of methanesulfonamide derivatives in biofilm formation and quorum sensing (QS) activity (Galván et al., 2018).

Biological Applications

- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides related to N-(5-chloro-2-methylphenyl)methanesulfonamide were identified as potent inhibitors of methionine aminopeptidase (MetAP), with their efficacy varying based on the metal concentration in the enzyme. The study highlights the role of these compounds in potentially regulating biological processes (Huang et al., 2006).

Synthetic Chemistry

- N-Arylation Methods : A palladium-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides has been developed, providing a safer alternative to potentially genotoxic reagents and byproducts in the synthesis of complex organic molecules (Rosen et al., 2011).

Antioxidant Activity Studies

- Quantum Chemical Calculations : N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds were theoretically calculated to determine their optimized state, predict free energy, and molecular orbitals involved in spectrum formation, indicating potential antioxidant activity (Xue et al., 2022).

Direcciones Futuras

The future directions for the study and application of N-(5-chloro-2-methylphenyl)methanesulfonamide are not clear at this time. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in various fields of research.

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOOIJGAUZIHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B2658765.png)

![N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658772.png)

![methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2658776.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2658783.png)

![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658784.png)